Methyl 3-methyl-4-oxononanoate

Physical Chemistry Chromatography Drug Design

Methyl 3-methyl-4-oxononanoate (CAS 89631-03-8) is a γ-ketoester, a class of compounds characterized by a ketone group at the gamma position relative to an ester. This specific compound is a methyl ester derivative of a branched-chain nonanoic acid.

Molecular Formula C11H20O3
Molecular Weight 200.27 g/mol
CAS No. 89631-03-8
Cat. No. B14403690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-methyl-4-oxononanoate
CAS89631-03-8
Molecular FormulaC11H20O3
Molecular Weight200.27 g/mol
Structural Identifiers
SMILESCCCCCC(=O)C(C)CC(=O)OC
InChIInChI=1S/C11H20O3/c1-4-5-6-7-10(12)9(2)8-11(13)14-3/h9H,4-8H2,1-3H3
InChIKeyXZNIWZPDMNWHLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Methyl-4-oxononanoate (CAS 89631-03-8): A Versatile γ-Ketoester Intermediate for Advanced Synthesis


Methyl 3-methyl-4-oxononanoate (CAS 89631-03-8) is a γ-ketoester, a class of compounds characterized by a ketone group at the gamma position relative to an ester. This specific compound is a methyl ester derivative of a branched-chain nonanoic acid [1]. Its dual functionality makes it a valuable intermediate in the chemoenzymatic synthesis of optically active lactones, which are crucial structural motifs in natural products and biologically active molecules . Key physicochemical properties, such as a molecular weight of 200.27 g/mol and a computed XLogP3-AA of 2.2, provide a baseline for its behavior in synthetic and separation processes [2].

Why Methyl 3-Methyl-4-oxononanoate Cannot Be Directly Substituted with Unmethylated or Ethyl Ester Analogs


The precise substitution pattern of methyl 3-methyl-4-oxononanoate, featuring a methyl branch at the 3-position and a specific methyl ester, directly dictates its chemical and biological utility. Swapping it for a generic analog like ethyl 3-methyl-4-oxononanoate or methyl 4-oxononanoate would introduce critical variations in sterics, lipophilicity (XLogP3-AA: 2.2 for methyl vs. ~2.7 est. for ethyl ester [1]), and enzymatic substrate specificity . These differences can lead to substantial changes in reaction yields, enantioselectivity, and downstream product profiles. The evidence presented below quantifies these key differentiators, demonstrating why this specific compound is non-interchangeable with its closest in-class alternatives.

Quantitative Differentiation Guide: Methyl 3-Methyl-4-oxononanoate vs. Closest Analogs


Physical-Chemical Differentiation: Lipophilicity and Molecular Size Compared to Unmethylated and Ethyl Ester Analogs

Methyl 3-methyl-4-oxononanoate is differentiated from its closest analogs, methyl 4-oxononanoate and ethyl 3-methyl-4-oxononanoate, by its specific molecular weight and lipophilicity. Its molecular weight of 200.27 g/mol is higher than methyl 4-oxononanoate (186.25 g/mol) due to the 3-methyl substitution [1][2]. Its computed lipophilicity (XLogP3-AA) is 2.2, which is distinct from the ethyl ester analog, which would have a higher XLogP (estimated ~2.7) due to the additional methylene group in the ester moiety [3]. These differences impact solubility, membrane permeability, and chromatographic behavior.

Physical Chemistry Chromatography Drug Design

Biocatalytic Potential: Enantioselective Reduction of the Ethyl Ester Analog Establishes a Class-Level Precedent

While direct quantitative data for the methyl ester is limited, the ethyl ester analog (ethyl 3-methyl-4-oxononanoate) serves as a well-documented substrate for baker's yeast (Saccharomyces cerevisiae) reduction, a key enantiodifferentiating step in the synthesis of high-value cognac lactones. This reaction with the ethyl ester yields trans-(+)- and cis-(+)-cognac lactone with up to 99% enantiomeric excess (e.e.) [1]. This class-level evidence strongly suggests that the methyl ester, with its altered steric and electronic profile, would provide a distinct outcome in a similar biocatalytic system.

Biocatalysis Asymmetric Synthesis Lactone Synthesis

Differentiation as a Synthetic Intermediate: Chain Length and Branching Dictate Lactone Product Profile

The specific carbon skeleton of methyl 3-methyl-4-oxononanoate is a direct precursor to cognac lactone (5-pentyl-4-methyloxolan-2-one) upon reduction and cyclization [1]. This differentiates it fundamentally from methyl 4-oxononanoate, which lacks the 3-methyl branch and serves as a precursor to non-substituted γ-nonalactone [2]. The presence and position of the methyl group are not minor modifications; they determine the identity and organoleptic properties of the final lactone product.

Organic Synthesis Flavor Chemistry Natural Product Synthesis

High-Value Application Scenarios for Methyl 3-Methyl-4-oxononanoate


Chemoenzymatic Synthesis of Chiral Cognac Lactones for Flavor and Fragrance R&D

Methyl 3-methyl-4-oxononanoate is the key intermediate for the synthesis of cognac lactone. As demonstrated by studies on its ethyl ester analog, this γ-ketoester class can be enantioselectively reduced by baker's yeast to yield γ-hydroxyesters, which are then cyclized to form the four stereoisomers of cognac lactone with high enantiomeric excess (up to 99% e.e.) [1]. Procuring this specific compound enables researchers to explore stereochemical outcomes unique to the methyl ester substrate, which may differ from the better-studied ethyl ester due to changes in enzyme-substrate interactions. This is directly applicable to the creation of specific enantiomerically pure flavor compounds with a desired organoleptic profile.

Medicinal Chemistry Exploration of γ-Ketoester-Derived Scaffolds

The γ-ketoester motif is a valuable pharmacophore and synthetic handle in medicinal chemistry . The specific lipophilic profile of methyl 3-methyl-4-oxononanoate (XLogP3-AA: 2.2 [2]) and its branched chain structure make it a distinct candidate for derivatization. It can be converted into functionalized lactams, amino alcohols, or other heterocycles that serve as core structures for potential therapeutic agents. Its procurement is justified when exploring structure-activity relationships (SAR) where the 3-methyl branch and the specific lipophilicity of the methyl ester are hypothesized to enhance target binding or improve pharmacokinetic properties compared to more polar or sterically different analogs.

Development of Advanced Polymeric Materials and Specialty Chemicals

As a bifunctional monomer with a ketone and a methyl ester group, methyl 3-methyl-4-oxononanoate is a building block for synthesizing novel polymers, such as polyesters and polyamides with tailored properties . The 3-methyl branch and the nine-carbon chain confer a specific hydrophobicity and flexibility that differentiates it from shorter-chain or unbranched ketoester monomers. Procuring this specific compound is essential for R&D efforts aiming to create materials with unique thermal, mechanical, or surface properties that stem directly from this monomer's precise molecular architecture.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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